4-Bromo-3-chloro-2-methylquinoline
Overview
Description
4-Bromo-3-chloro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C({10})H({7})BrClN. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine, chlorine, and methyl groups on the quinoline ring significantly influences its chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
Halogenation of Quinoline Derivatives: One common method involves the halogenation of 2-methylquinoline. This can be achieved by treating 2-methylquinoline with bromine and chlorine under
Mechanism of Action
Target of Action
Quinoline and its derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities .
Pharmacokinetics
The molecular weight of the compound is 25653 , which may influence its pharmacokinetic properties.
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Properties
IUPAC Name |
4-bromo-3-chloro-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPCLTPZXXPJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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